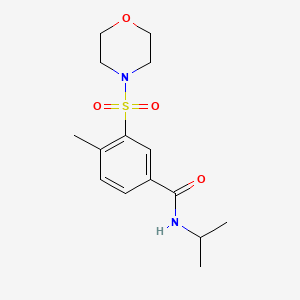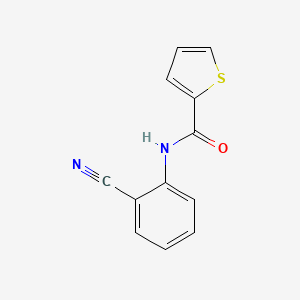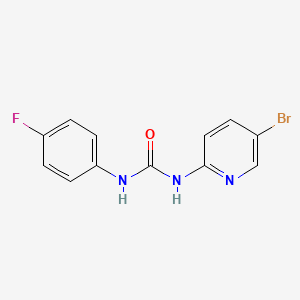
N-isopropyl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2012 by researchers at GlaxoSmithKline and has since been studied extensively for its ability to selectively inhibit the activity of the histone demethylase JMJD3.
作用机制
N-isopropyl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide works by binding to the active site of JMJD3 and blocking its demethylase activity. This leads to an accumulation of H3K27me3, a histone modification associated with gene repression. The resulting changes in gene expression can have a range of effects, depending on the specific genes affected.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the cell type and context. For example, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death). It has also been shown to modulate the immune response by altering the expression of cytokines and other immune-related genes.
实验室实验的优点和局限性
One advantage of N-isopropyl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is its selectivity for JMJD3, which allows for precise modulation of gene expression. Additionally, it has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for therapeutic applications. However, one limitation is that it may not be effective in all cell types or contexts, and further research is needed to fully understand its potential applications.
未来方向
There are several potential future directions for research on N-isopropyl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide. One area of interest is its potential therapeutic applications, particularly in cancer and autoimmune diseases. Additionally, further studies are needed to fully understand its mechanism of action and its effects on gene expression in different cell types and contexts. Finally, there is potential for the development of more potent and selective inhibitors of JMJD3 based on the structure of this compound.
合成方法
The synthesis of N-isopropyl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves several steps, including the reaction of 4-methylbenzoyl chloride with morpholine to form 4-methylbenzoylmorpholine, which is then reacted with isopropylamine to produce this compound. The final product is then purified using column chromatography.
科学研究应用
N-isopropyl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been used in a variety of scientific research applications, particularly in the field of epigenetics. It has been shown to selectively inhibit the activity of JMJD3, a histone demethylase that plays a key role in the regulation of gene expression. By inhibiting JMJD3, this compound can alter the epigenetic landscape of cells and potentially modulate the expression of genes involved in various diseases.
属性
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11(2)16-15(18)13-5-4-12(3)14(10-13)22(19,20)17-6-8-21-9-7-17/h4-5,10-11H,6-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGZSBNSBPVEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)C)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5496494.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5496496.png)
![2-(2,7-diazaspiro[4.5]dec-7-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5496504.png)
![5-[(3-fluorophenoxy)methyl]-N-(3-hydroxypropyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5496516.png)
![4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B5496520.png)

![2-[2-(3-bromophenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5496534.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide](/img/structure/B5496538.png)
![(3S*,5S*)-1-[3-(1,3-benzodioxol-5-yl)propanoyl]-5-[(cyclopropylamino)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5496541.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-isopropoxyacetamide](/img/structure/B5496545.png)

![N-[4-(methylthio)phenyl]-4-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B5496565.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-furamide](/img/structure/B5496566.png)
![2-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-3-thiophenesulfonamide](/img/structure/B5496572.png)